Methyl 5-formyl-1-methylimidazole-4-carboxylate
Overview
Description
Methyl 5-formyl-1-methylimidazole-4-carboxylate is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound features a formyl group at the 5-position, a methyl group at the 1-position, and a carboxylate ester at the 4-position of the imidazole ring.
Mechanism of Action
Target of Action
Methyl 5-formyl-1-methylimidazole-4-carboxylate is a derivative of imidazole, a class of organic compounds that contain an imidazole ring Imidazole derivatives are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
It is known that imidazole derivatives can interact with their targets through various mechanisms, such as enzyme inhibition or receptor modulation . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
The physicochemical properties of the compound, such as its solubility and stability, would likely influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interactions with its targets and its overall stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formyl-1-methylimidazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles under mild conditions, followed by functional group transformations to introduce the formyl and ester groups . Another approach includes the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization and esterification reactions .
Industrial Production Methods
Industrial production methods for this compound often utilize catalytic processes to enhance yield and selectivity. Nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization, is one such method . These processes are designed to be scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-1-methylimidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under mild conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Methyl 5-carboxy-1-methylimidazole-4-carboxylate.
Reduction: Methyl 5-hydroxymethyl-1-methylimidazole-4-carboxylate.
Substitution: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
Methyl 5-formyl-1-methylimidazole-4-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-carboxy-1-methylimidazole-4-carboxylate
- Methyl 5-hydroxymethyl-1-methylimidazole-4-carboxylate
- Methyl 5-amino-1-methylimidazole-4-carboxylate
Uniqueness
Methyl 5-formyl-1-methylimidazole-4-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the imidazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
Methyl 5-formyl-1-methylimidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family, characterized by its unique functional groups, including a formyl and a carboxylic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C7H8N2O4 |
Molecular Weight | 154.12 g/mol |
CAS Number | 85110-06-1 |
Chemical Structure | Structure |
The presence of both the formyl and carboxylic acid groups enhances its reactivity and biological interactions, making it a versatile compound for various applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's functional groups can engage in hydrogen bonding and electrostatic interactions, influencing its binding affinity and modulating biological processes.
Target Interactions
- Enzyme Inhibition : The imidazole derivatives are known to inhibit certain enzymes by mimicking substrate structures or binding to active sites.
- Receptor Modulation : These compounds can also act as modulators of receptor activity, affecting signaling pathways associated with various cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of cell cycle regulators and pro-apoptotic factors. For instance, treatment with this compound resulted in increased levels of p53 and Bax proteins while decreasing Bcl-2 expression, indicating a shift towards apoptosis .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of various imidazole derivatives, including this compound, showed that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Cancer Cell Studies : In a controlled laboratory setting, cancer cell lines treated with this compound showed significant reductions in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment .
Comparison with Similar Compounds
This compound shares structural similarities with other imidazole derivatives but stands out due to its unique combination of functional groups that enhance its biological activity.
Compound | Key Features | Biological Activity |
---|---|---|
4-Methyl-5-imidazolecarboxaldehyde | Lacks ester group | Moderate antimicrobial activity |
Imidazole-4-carboxylic acid | Contains only carboxylic acid group | Limited anticancer properties |
Methyl 4-imidazolecarboxylate | Different position for formyl group | Variable biological effects |
Properties
IUPAC Name |
methyl 5-formyl-1-methylimidazole-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-9-4-8-6(5(9)3-10)7(11)12-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUSOAKVBOWOAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C=O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2090810-87-8 | |
Record name | methyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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